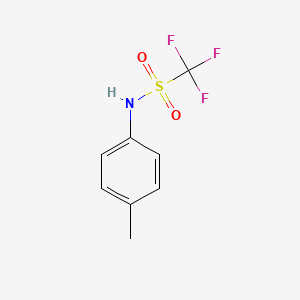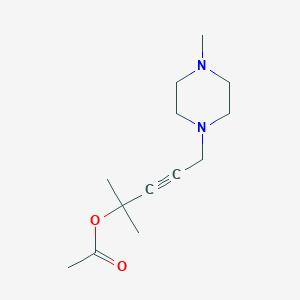![molecular formula C20H28N2O2 B5873138 N-({3-[(CYCLOPENTYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOPENTANECARBOXAMIDE](/img/structure/B5873138.png)
N-({3-[(CYCLOPENTYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOPENTANECARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({3-[(CYCLOPENTYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOPENTANECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentane ring and a formamido group, making it an interesting subject for research in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-[(CYCLOPENTYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOPENTANECARBOXAMIDE typically involves multiple steps. One common method includes the reaction of cyclopentanecarboxylic acid with cyclopentylamine to form the corresponding amide. This intermediate is then reacted with a substituted benzyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-({3-[(CYCLOPENTYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOPENTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-({3-[(CYCLOPENTYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOPENTANECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-({3-[(CYCLOPENTYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Another compound with a cyclopropane ring and sulfonamide group, used as an NLRP3 inflammasome inhibitor.
Cyclopentanecarboxamide, N-ethyl-N-(3-methylphenyl)-: A compound with a similar cyclopentane structure but different substituents.
Uniqueness
N-({3-[(CYCLOPENTYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOPENTANECARBOXAMIDE is unique due to its specific combination of a cyclopentane ring and a formamido group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
N-[[3-[(cyclopentanecarbonylamino)methyl]phenyl]methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c23-19(17-8-1-2-9-17)21-13-15-6-5-7-16(12-15)14-22-20(24)18-10-3-4-11-18/h5-7,12,17-18H,1-4,8-11,13-14H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODRIQIFAGTPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC(=CC=C2)CNC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[(4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5873061.png)
![4-[(E)-1-cyano-2-(2-nitrophenyl)ethenyl]benzonitrile](/img/structure/B5873062.png)


![4-[(2,4-Difluorophenyl)methyl]morpholine](/img/structure/B5873072.png)

![N'-[(4-iodobenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5873096.png)

![3-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5873112.png)
![N-CYCLOHEXYL-2-{[4-ETHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5873117.png)
![N-(3-methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B5873121.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide](/img/structure/B5873124.png)
![ethyl 2-methyl-5-oxo-4-phenyl-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5873131.png)
![3-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B5873157.png)
